molecular formula C10H14N2 B1665466 Adamantane diazirine CAS No. 41736-95-2

Adamantane diazirine

Cat. No. B1665466
CAS RN: 41736-95-2
M. Wt: 162.23 g/mol
InChI Key: PNVXTJMLAFYDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane diazirine is a biochemical.

Scientific Research Applications

Applications in Chemistry and Molecular Studies

  • Photoaffinity Probes for Proteins : Adamantane diazirines are used as aliphatic diazirines in biological probes. These probes are crucial for studying protein interactions and functions (Das, 2011).

  • Carbene Derivatives and Fullerenes : Adamantane diazirine reacts with fullerenes like La@C82 to create carbene derivatives. These reactions are significant for understanding fullerene chemistry and potentially for developing new materials (Maeda et al., 2004).

  • Thermal Decomposition Studies : The thermal decomposition behavior of adamantane diazirine is studied to understand the formation of carbenes and diazo compounds. This is important for chemical synthesis and reaction mechanisms (Liu et al., 2003).

  • Spiro[3H-diazirine-3,2′-tricyclo[3.3.1.1]decane] : Adamantane diazirine is used as a precursor for electrophilic nitrogen sources, which are vital in organic synthesis (Schneider & Legault, 2016).

  • Photochemical Reactivity Studies : The reactivity of adamantane diazirines in photochemical processes is studied to understand carbene formation and reactions. This has implications in both organic chemistry and material science (Šumanovac et al., 2019).

  • Electrophilic Nitrogen Source in Pyrazole Synthesis : Adamantane diazirine is explored as an electrophilic nitrogen source for synthesizing pyrazoles, which are significant in various chemical applications (Schneider et al., 2014).

  • Metal Atom Collinear Studies with Adamantane Derivatives : The reaction of adamantane diazirine with metal atoms is studied for understanding the structural aspects of metallofullerenes (Yamada et al., 2008).

  • Reaction Selectivities of Adamantanylidenes : Investigating the selectivity of reactions involving adamantanylidenes derived from diazirines helps in understanding the influence of functional groups on reaction outcomes (Knoll et al., 2012).

  • Isoquinoline Derivatives Synthesis : Adamantane diazirines are used in synthesizing various nitrogen-containing heterocyclic compounds, which are important in pharmaceutical chemistry (Rozhkova et al., 2009).

  • Photolysis Studies in Diazirine : Research on the photolysis of diazirines, including those with adamantane, provides insights into the chemical reactivity and potential applications in material science (Yamada et al., 2016).

  • Drug Delivery and Surface Recognition : Adamantane diazirine is also studied for its potential in drug delivery systems and surface recognition, which is significant in the field of biomedical research (Štimac et al., 2017).

properties

CAS RN

41736-95-2

Product Name

Adamantane diazirine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

spiro[adamantane-2,3'-diazirine]

InChI

InChI=1S/C10H14N2/c1-6-2-8-4-7(1)5-9(3-6)10(8)11-12-10/h6-9H,1-5H2

InChI Key

PNVXTJMLAFYDOJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C34N=N4

Canonical SMILES

C1C2CC3CC1CC(C2)C34N=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

adamantane diazirine
adamantane diazirine, 5'-(3H)-labeled
spiro(adamantane-2,2'-diazirine)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane diazirine
Reactant of Route 2
Adamantane diazirine
Reactant of Route 3
Adamantane diazirine
Reactant of Route 4
Adamantane diazirine
Reactant of Route 5
Adamantane diazirine
Reactant of Route 6
Adamantane diazirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.